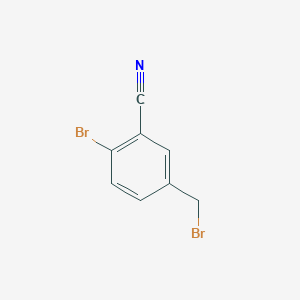

2-Bromo-5-(bromomethyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

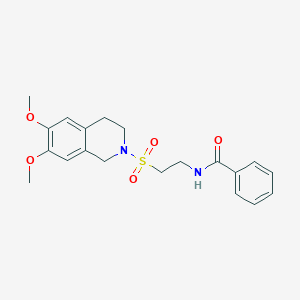

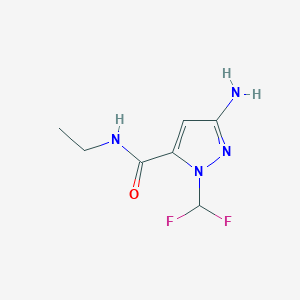

2-Bromo-5-(bromomethyl)benzonitrile is a chemical compound with the CAS Number: 1032822-10-8 . It has a molecular weight of 274.94 . The IUPAC name for this compound is 2-bromo-5-(bromomethyl)benzonitrile .

Molecular Structure Analysis

The InChI code for 2-Bromo-5-(bromomethyl)benzonitrile is 1S/C8H5Br2N/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 . This indicates that the compound consists of a benzonitrile group with bromomethyl substituents at the 2 and 5 positions of the benzene ring.Physical And Chemical Properties Analysis

2-Bromo-5-(bromomethyl)benzonitrile is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用

Synthesis and Chemical Reactions

2-Bromo-5-(bromomethyl)benzonitrile is utilized in various chemical synthesis processes. For instance, it's used in the creation of tautomeric thienopyrimidoisoindolones, a chemical reaction involving 2-(bromomethyl)benzonitrile and methyl 3-aminothiophene-2-carboxylate (Kysil et al., 2008). Similarly, this compound plays a role in the synthesis of 4-bromomethyl-benzonitrile, highlighting its versatility in chemical reactions (Teng Jun-jiang, 2008).

Environmental Impact and Microbial Degradation

The environmental fate of structurally related benzonitrile herbicides, including compounds similar to 2-Bromo-5-(bromomethyl)benzonitrile, is an area of research. Studies on microbial degradation of these compounds provide insights into their environmental impact and the diversity of degrader organisms (Holtze et al., 2008).

Crystal Structure Analysis

Research on the crystal structure of similar compounds, like o-(bromomethyl)benzonitrile, provides valuable information on their physical and chemical properties. Such studies can be pivotal for understanding the behavior of 2-Bromo-5-(bromomethyl)benzonitrile in various applications (Sinha & Dutta, 1979).

Radioligand Development

Compounds derived from 2-Bromo-5-(bromomethyl)benzonitrile have been used in the development of radioligands for imaging brain receptors. This includes the synthesis of fluoromethyl analogs for positron emission tomography (PET) imaging of metabotropic glutamate subtype-5 receptors (Siméon et al., 2007).

Pharmaceutical and Biological Applications

In pharmaceutical research, derivatives of 2-Bromo-5-(bromomethyl)benzonitrile are synthesized for various biological activities. This includes the creation of compounds with potential antibacterial and antifungal properties (Kumar et al., 2022).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fumes/gas/mist/vapors/spray .

作用機序

Target of Action

Benzylic compounds, such as this one, are known to undergo reactions at the benzylic position .

Mode of Action

2-Bromo-5-(bromomethyl)benzonitrile can participate in various chemical reactions due to the presence of bromomethyl and nitrile groups. The bromomethyl group is susceptible to nucleophilic substitution reactions . The compound can undergo base-promoted condensation reactions .

Biochemical Pathways

It’s known that the compound can react with 2h-tetrazole in the presence of koh to yield 4-[(2h-tetrazol-2-yl)methyl]benzonitrile . It can also undergo a base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one .

Pharmacokinetics

The compound’s molecular weight (27494 g/mol ) suggests it could potentially be absorbed and distributed in the body. The presence of bromine atoms might influence its metabolic stability and excretion rate.

Result of Action

The compound’s ability to undergo various chemical reactions suggests it could potentially be used as a building block in the synthesis of more complex molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Bromo-5-(bromomethyl)benzonitrile. For instance, the compound is typically stored in a refrigerator to maintain its stability .

特性

IUPAC Name |

2-bromo-5-(bromomethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLZZYHVCHHARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2906333.png)

![N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2906335.png)

![4-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2906346.png)

![2-[(2-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906348.png)

![(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2906349.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-fluorobenzyl)pyrrolidine-2-carboxamide](/img/structure/B2906351.png)